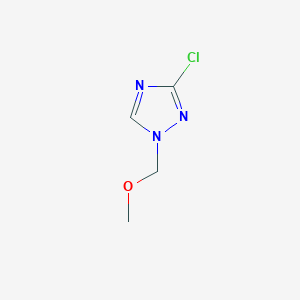

3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-chloro-1-(methoxymethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3O/c1-9-3-8-2-6-4(5)7-8/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUMWERNHPPLGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=NC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of 1,2,4-Triazole

Method Overview:

The most straightforward method involves nucleophilic substitution of 1,2,4-triazole with chloromethyl methyl ether or related chloromethylating agents under basic conditions. This approach is similar to the synthesis of methyl 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate, as described in recent patents.

- Reagents: 1,2,4-Triazole, potassium hydroxide (KOH), ethanol, chloromethyl methyl ether.

- Procedure: Mix triazole, KOH, and ethanol, then slowly add chloromethyl methyl ether while refluxing. The base deprotonates the triazole, enabling nucleophilic attack on the chloromethyl group.

- Outcome: Formation of the methoxymethyl derivative at the N1 position of the triazole ring.

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| 1 | 1,2,4-Triazole, KOH, ethanol, chloromethyl methyl ether | Reflux | 80-100°C | ~70-85% | Controlled addition to prevent side reactions |

Use of Chloromethylating Reagents in Multi-Step Synthesis

Method Overview:

A more complex, multi-step approach involves initial formation of 1-methyl-1,2,4-triazole, followed by selective halogenation at the 5-position, and subsequent chloromethylation.

- Step 1: Methylation of 1,2,4-triazole using chloromethane in the presence of potassium hydroxide.

- Step 2: Halogenation at the 5-position via reaction with dibromomethane or similar reagents under basic conditions.

- Step 3: Nucleophilic substitution with chloromethyl methyl ether or chloromethyl chloride to introduce the methoxymethyl group at N1.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Chloromethane, KOH | Reflux | 75-85% | Methylation at N1 |

| 2 | Dibromomethane, LDA | -78°C to RT | 60-70% | Halogenation at C5 |

| 3 | Chloromethyl methyl ether | RT | 65-75% | Methoxymethylation at N1 |

Alternative Approaches Using Protecting Groups and Cyclization

Method Overview:

Some methods involve protecting groups and cyclization steps to form the triazole core, followed by selective functionalization.

- Formation of a precursor heterocycle via cyclization of hydrazides or amidrazones.

- Introduction of the chloromethyl group through chloromethylation reagents.

- Deprotection and final purification.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Hydrazides + aldehydes | Acidic or basic catalysis | 50-65% | Cyclization to form triazole |

| 2 | Chloromethyl methyl ether | RT | 60-70% | Selective methoxymethylation |

Research Findings and Data Summary

| Preparation Method | Reagents | Key Conditions | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct nucleophilic substitution | 1,2,4-Triazole, chloromethyl methyl ether, KOH | Reflux, inert atmosphere | 70-85% | Simple, scalable | Potential over-alkylation |

| Multi-step halogenation and substitution | 1,2,4-Triazole, dibromomethane, chloromethyl reagent | Controlled temperature | 60-75% | High selectivity | Longer process |

| Cyclization and protection | Hydrazides, chloromethyl reagents | Mild conditions | 50-70% | Good for complex derivatives | Multi-step, time-consuming |

Research Findings from Recent Literature

- Patent CN113651762A highlights a synthesis route that minimizes isomerization by controlling reaction conditions during methylation and chloromethylation steps, achieving yields of approximately 70-85%.

- Organic synthesis studies emphasize the importance of temperature control and reagent stoichiometry to prevent side reactions such as over-alkylation or formation of isomeric by-products.

- Industrial methods favor continuous flow reactors, which provide better control over reaction parameters, leading to consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a variety of derivatives.

Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: The methoxymethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxymethyl derivative.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used in substitution reactions. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used, though these reactions require careful control to prevent over-oxidation.

Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products

The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications in medicinal chemistry or materials science.

Scientific Research Applications

Antifungal Applications

The 1,2,4-triazole core is known for its broad antifungal activity. Research indicates that derivatives of 1,2,4-triazoles can effectively combat fungal infections that have developed resistance to conventional treatments. The structure-activity relationship (SAR) studies highlight that modifications on the triazole ring can enhance antifungal potency.

Key Findings:

- Novel Antifungal Agents : Recent studies have synthesized new triazole derivatives that demonstrate significant antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values as low as 0.25 μg/mL for certain compounds .

- Mechanism of Action : Triazoles inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thus exhibiting fungicidal effects .

Anticancer Activity

The potential of 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole as an anticancer agent is also noteworthy. Triazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Key Findings:

- Chemopreventive Properties : Research has shown that mercapto-substituted triazoles possess significant anticancer properties through mechanisms involving the inhibition of key enzymes and pathways associated with cancer progression .

- Synthetic Analogues : Various synthetic analogues of triazoles have been developed and tested for their anticancer efficacy, demonstrating promising results in preclinical studies .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate for the preparation of other biologically active compounds. Its ability to participate in various chemical reactions makes it a valuable building block in the synthesis of pharmaceuticals.

Key Findings:

- Versatile Intermediate : The compound can undergo nucleophilic substitution reactions and is used to synthesize more complex molecules with desired biological activities .

- Structural Modifications : Researchers have utilized this compound to create derivatives that enhance pharmacological properties through structural modifications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| PMC8964166 | Antifungal Activity | Demonstrated effectiveness against fluconazole-resistant strains of Candida albicans with MIC values ranging from 0.0156 to 2.0 μg/mL. |

| PMC7412134 | Anticancer Potential | Identified triazole derivatives with significant anticancer activities through apoptosis induction in various cancer cell lines. |

| MDPI Article | Synthetic Applications | Highlighted the synthesis of alkyl/aryloxymethyl derivatives showcasing enhanced biological activities compared to parent compounds. |

Mechanism of Action

The mechanism of action of 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole depends on its specific application:

Biological Activity: In medicinal applications, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which are crucial for the metabolism of various drugs.

Agricultural Use: As a fungicide, it may disrupt the biosynthesis of essential sterols in fungal cell membranes, leading to cell death.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with substituent variations at positions 1, 3, and 5 of the triazole ring (Table 1). Key differences include:

- Substituent position : Chlorine at position 3 vs. 3.

- Alkoxy groups : Methoxymethyl vs. ethoxymethyl or methyl.

- Additional substituents : Methyl groups or carboxamide moieties.

Table 1: Comparative Analysis of 3-Chloro-1-(methoxymethyl)-1H-1,2,4-triazole and Analogs

Physicochemical Properties

- Acidity : The parent 1H-1,2,4-triazole has a pKa of 2.93, lower than imidazole (3.84) due to greater electron-withdrawing effects . Chlorine substitution further lowers pKa, increasing acidity.

- Solubility: Methoxymethyl and ethoxymethyl groups improve solubility in organic solvents (e.g., DMSO, ethanol) compared to alkyl-substituted analogs .

- Stability : The 1H tautomer is more stable than 4H due to resonance stabilization. Bulky substituents like methoxymethyl may slow tautomerization .

Biological Activity

3-Chloro-1-(methoxymethyl)-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole class of compounds, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The discussion includes relevant data tables and findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a 1,2,4-triazole ring that is known for its pharmacological significance.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study highlighted the antibacterial efficacy of various triazole derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some compounds were notably lower than those of standard antibiotics like ciprofloxacin and vancomycin.

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | Bacteria Strain | MIC (µg/mL) | Comparison with Standard |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.046 | More effective than ciprofloxacin (MIC = 0.125) |

| Escherichia coli | 0.25 | Comparable to ampicillin (MIC = 0.5) | |

| Pseudomonas aeruginosa | 0.5 | Less effective than chloramphenicol (MIC = 16) |

These findings suggest that the compound's structural modifications enhance its antibacterial potency.

Antifungal Activity

The antifungal potential of triazole derivatives is well-documented. A review indicated that compounds with halogen substitutions at specific positions on the triazole ring showed enhanced antifungal activity against strains such as Candida albicans and Aspergillus fumigatus.

Table 2: Antifungal Activity of Triazole Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Comparison with Standard |

|---|---|---|---|

| This compound | Candida albicans | 0.25 | More effective than fluconazole (MIC = 0.5) |

| Aspergillus fumigatus | 0.125 | Comparable to voriconazole (MIC = 0.125) |

The presence of chlorine and methoxymethyl groups appears to contribute positively to the antifungal activity.

Anti-inflammatory and Cytotoxic Effects

Recent studies have evaluated the anti-inflammatory effects of triazole derivatives through their impact on cytokine release in human peripheral blood mononuclear cells (PBMCs). Compounds were tested for their ability to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 3: Anti-inflammatory Activity

| Compound | Cytokine Inhibition (%) | Toxicity (Viable Cell Count %) |

|---|---|---|

| This compound | TNF-α: 60% | >94% |

| IL-6: 55% |

These results indicate that the compound exhibits promising anti-inflammatory properties with low toxicity.

Anticancer Activity

The anticancer potential of triazole derivatives has been explored in various cancer cell lines. Studies have shown that certain derivatives can inhibit the proliferation of cancer cells significantly.

Table 4: Anticancer Activity in Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | K562 (Chronic Myeloid Leukemia) | 15 |

| CCRF-SB (Acute Lymphoblastic Leukemia) | 10 |

The compound demonstrated a dose-dependent cytotoxic effect on leukemia cells, suggesting its potential as an anticancer agent.

Q & A

Basic: What are the common synthetic routes for 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole, and how are reaction conditions optimized?

A two-step approach is typically employed:

- Step 1: Hydroxymethylation

1H-1,2,4-triazole reacts with paraformaldehyde under reflux in a solvent-free system to introduce the hydroxymethyl group. Catalyst selection (e.g., acidic or basic conditions) significantly impacts yield . - Step 2: Chlorination

The intermediate 1-(hydroxymethyl)-1H-1,2,4-triazole undergoes chlorination using thionyl chloride (SOCl₂) in chloroform. Solvent choice here improves reaction control and reduces SOCl₂ waste, achieving yields >92% .

Optimization Tips : Monitor temperature during chlorination (60–80°C) and use inert atmospheres to prevent side reactions.

Basic: Which spectroscopic and analytical methods are critical for structural elucidation of this compound?

- FTIR-ATR : Confirms functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹, methoxymethyl C-O at ~1100 cm⁻¹) .

- NMR :

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight and fragmentation patterns .

Advanced: How can mechanistic studies resolve contradictions in reported biological activities of 1,2,4-triazole derivatives?

Discrepancies often arise from substituent positioning and stereoelectronic effects. For example:

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) at the 3-position enhance antifungal activity, while methoxymethyl groups may alter solubility and bioavailability .

- Methodological Adjustments : Use docking studies (e.g., with 14-α-demethylase lanosterol, PDB: 3LD6) to correlate structural features with activity. Computational models can prioritize derivatives for synthesis .

Advanced: What computational strategies are used to predict reactivity and stability of this compound?

- DFT Calculations : At the 6-311G+(d,p) level, optimize geometry to assess charge distribution and frontier molecular orbitals (HOMO-LUMO gaps). This predicts sites for electrophilic/nucleophilic attacks .

- Solvatochromic Analysis : Evaluate solvent effects on electronic transitions (e.g., λₘₐₓ shifts in UV-Vis) to design stable formulations .

- Docking Simulations : Screen against biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) to guide functionalization .

Advanced: How do solvent and catalyst choices influence regioselectivity in triazole functionalization?

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the chlorinated position, while non-polar solvents (e.g., toluene) stabilize intermediates during cyclization .

- Catalysts : Acidic catalysts (e.g., H₂SO₄) promote cyclization of thiourea intermediates, whereas bases (e.g., NaOH) enhance nucleophilicity in substitution reactions .

Advanced: How can researchers address conflicting data in synthetic yields reported across studies?

- Variable Control : Document reaction parameters (e.g., stoichiometry, solvent purity, humidity) rigorously. For example, trace moisture during chlorination reduces yield by hydrolyzing SOCl₂ .

- Analytical Validation : Cross-verify yields using HPLC and elemental analysis. Discrepancies may arise from unaccounted byproducts or incomplete purification .

Advanced: What strategies mitigate hazards during large-scale synthesis of halogenated triazoles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.